N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

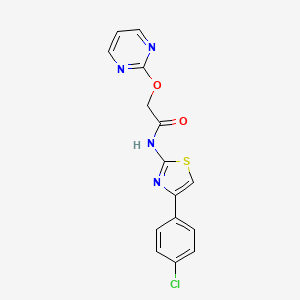

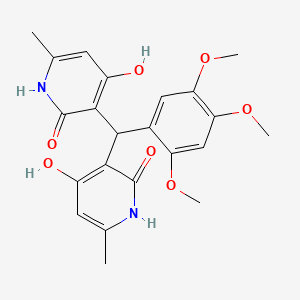

“N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42. The molecule contains a total of 47 bonds, including 25 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 47 bonds, including 25 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfonamide .Scientific Research Applications

Cancer Research and HIF-1 Pathway Inhibition

Research indicates the exploration of sulfonamide analogs, which share structural features with N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, for their potential in cancer therapy. Specifically, studies on the structure-activity relationships of lipophilic arylsulfonamide analogs have shown promise in inhibiting the HIF-1 pathway, a critical regulator in tumor growth and angiogenesis. The investigation highlights the importance of specific chemical modifications to enhance pharmacological properties for cancer therapeutics development (Mun et al., 2012).

Antiviral Activity

Another area of application involves the study of novel nonnucleoside inhibitors targeting viral DNA maturation processes. These inhibitors, structurally analogous to N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, have shown selective inhibition of cytomegalovirus (CMV) replication, presenting a potential therapeutic avenue for antiviral drug development (Buerger et al., 2001).

Antimicrobial and Antifungal Applications

Studies on novel sulfonamide derivatives have also demonstrated significant antimicrobial and antifungal activities. These compounds, sharing core structural elements with N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, offer promising leads for the development of new antimicrobial agents. Their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlights their potential in addressing antibiotic resistance issues (Ghorab et al., 2017).

Cardiac Myosin Activation

Research into sulfonamidophenylethylamide analogs has identified compounds that act as potent cardiac myosin activators. These findings suggest potential therapeutic applications for systolic heart failure, with specific analogs showing high selectivity and efficacy in preclinical models. The structural similarity of these analogs to N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide underscores the compound's relevance in cardiovascular research (Manickam et al., 2019).

Alzheimer’s Disease Therapy

The synthesis and evaluation of sulfonamide derivatives for inhibitory effects on acetylcholinesterase present another application. These studies contribute to Alzheimer's disease research, offering insights into the development of novel therapeutic agents targeting neural degeneration pathways. The chemical framework of N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide serves as a foundation for these investigations, illustrating the compound's versatility in drug discovery (Abbasi et al., 2018).

properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-12-10-15(13(2)22-12)11-18-17(19)9-6-14-4-7-16(8-5-14)23(3,20)21/h4-5,7-8,10H,6,9,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUHQYZIKWUCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)

![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)

![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)

![1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2598424.png)

![N-[2-(4-propylphenoxy)ethyl]acetamide](/img/structure/B2598425.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclopentanecarboxamide](/img/structure/B2598429.png)

![2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2598431.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2598435.png)